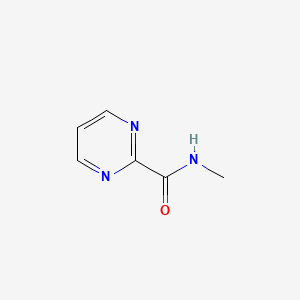

N-methylpyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amides, including N-methylpyrimidine-2-carboxamide, can be achieved from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts . This methodology is particularly useful for the direct synthesis of primary and methyl amides, avoiding the use of ammonia and methylamine gas .

Aplicaciones Científicas De Investigación

1. Oncology and Antitumor Activity

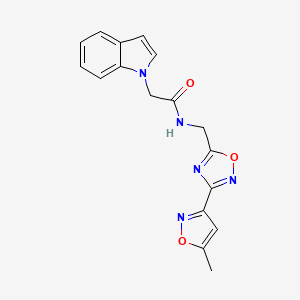

- Src/Abl Kinase Inhibition: A derivative of N-methylpyrimidine-2-carboxamide, namely BMS-354825, has shown potent antitumor activity, particularly in hematological and solid tumor cell lines. This compound demonstrated complete tumor regressions in a chronic myelogenous leukemia (CML) model, with low toxicity at multiple dose levels (Lombardo et al., 2004).

2. HIV Research

- HIV Integrase Inhibitors: Dihydroxypyrimidine carboxamides and N-methylpyrimidinone carboxamides have been identified as potent and selective inhibitors of HIV integrase, crucial for HIV replication. These compounds have shown low nanomolar activity in cellular HIV spread assays and exhibit good pharmacokinetics in preclinical species (Summa et al., 2006).

3. Chemical Synthesis and Structural Analysis

- Synthesis of Antitubercular Agents: The structural analysis of a compound similar to N-methylpyrimidine-2-carboxamide, used as a side product in the synthesis of antitubercular agents, provides insights into the molecular structures relevant to tuberculosis treatment (Richter et al., 2023).

4. Renal Failure and Toxicity Studies

- Uremic Toxin Research: N-methylpyrimidine derivatives have been studied for their role as uremic toxins, particularly in chronic renal failure (CRF) patients. Increased concentrations of these compounds in CRF patients suggest potential toxic properties, with significant inhibition of vital enzymes (Rutkowski et al., 2003), (Lenglet et al., 2016).

5. Parasitic Disease Research

- Inhibitors of Parasitic Enzymes: Compounds based on 5-aminopyrazole-4-carboxamide, an alternative scaffold to pyrazolopyrimidine, were found to be selective inhibitors of calcium-dependent protein kinase-1 from parasites like Toxoplasma gondii and Cryptosporidium parvum, with implications for treating parasitic diseases (Zhang et al., 2014).

Mecanismo De Acción

Target of Action

N-methylpyrimidine-2-carboxamide primarily targets kidney fibroblasts and renal tubular epithelial cells . These cells play a crucial role in the progression of chronic kidney disease (CKD), where the compound has shown significant anti-fibrotic and anti-inflammatory activity .

Pharmacokinetics

It is known that the compound is orally administered and has shown no toxic effects, suggesting good absorption and minimal toxicity

Action Environment

The action of N-methylpyrimidine-2-carboxamide can be influenced by environmental factors such as the progression of chronic kidney disease (CKD). In the context of CKD, the compound has shown potent anti-fibrotic and anti-inflammatory effects . .

Safety and Hazards

Propiedades

IUPAC Name |

N-methylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-7-6(10)5-8-3-2-4-9-5/h2-4H,1H3,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMKLLGSSGMGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2617758.png)

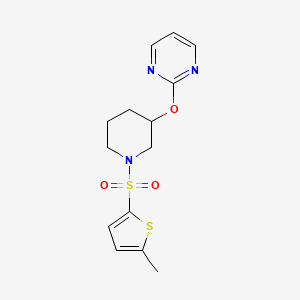

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2617760.png)

![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)

![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)

![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)